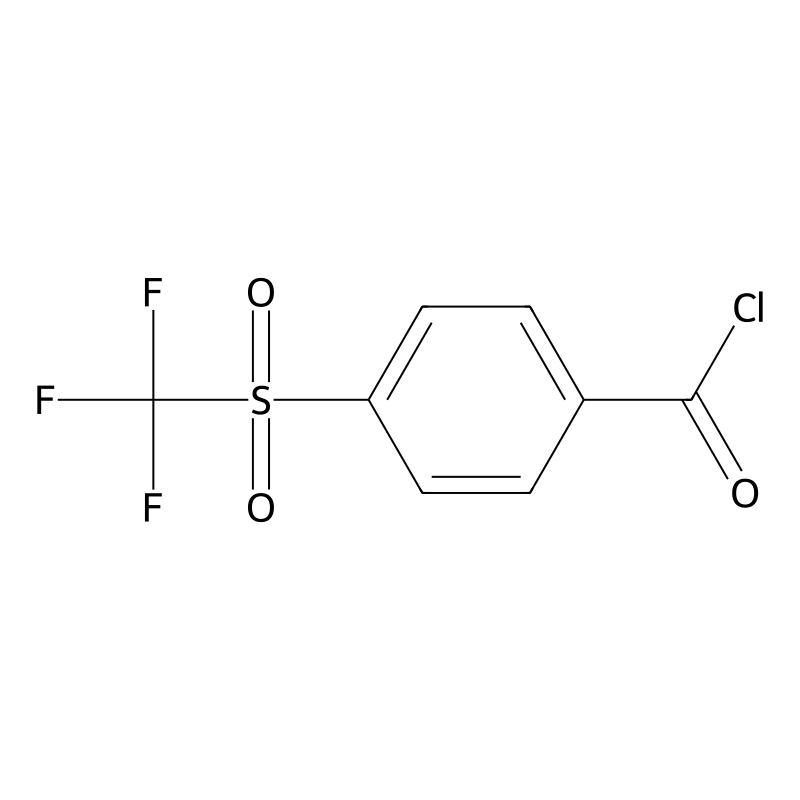

4-(Trifluoromethylsulfonyl)benzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Trifluoromethylsulfonyl)benzoyl chloride is a specialized organic compound characterized by its unique trifluoromethylsulfonyl functional group attached to a benzoyl chloride moiety. This compound is significant in various chemical syntheses and applications, particularly in the fields of pharmaceuticals, agrochemicals, and organic synthesis. Its molecular formula is C₈H₄ClF₃O, and it has a molecular weight of approximately 208.56 g/mol. The compound appears as a colorless to nearly colorless liquid with a pungent odor and is known to be moisture-sensitive, requiring storage under inert gas conditions to prevent hydrolysis .

- Nucleophilic Substitution: The acyl chloride can react with nucleophiles such as amines and alcohols to form corresponding amides or esters.

- Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.

- Formation of Sulfonamides: It can react with amines to produce sulfonamide derivatives, which are valuable in medicinal chemistry.

These reactions highlight its utility in synthesizing more complex molecules through straightforward transformations.

The synthesis of 4-(trifluoromethylsulfonyl)benzoyl chloride typically involves several steps:

- Preparation of Trifluoromethylsulfonyl Chloride: This can be synthesized from trifluoromethylsulfonic acid and thionyl chloride.

- Acylation Reaction: The resulting trifluoromethylsulfonyl chloride is then reacted with benzoyl chloride under controlled conditions to yield 4-(trifluoromethylsulfonyl)benzoyl chloride.

Alternative methods may involve direct fluorination techniques or the use of fluorinated reagents in acylation reactions.

4-(Trifluoromethylsulfonyl)benzoyl chloride finds various applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Protecting Groups: The compound can be used as a protecting group for hydroxyl and amino functionalities during multi-step syntheses.

- Material Science: It may be utilized in the development of new materials with specific electronic or optical properties.

Several compounds share structural similarities with 4-(trifluoromethylsulfonyl)benzoyl chloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzoyl Chloride | Contains a benzoyl group | Lacks trifluoromethyl or sulfonyl groups |

| Trifluoromethyl Sulfonic Acid | Contains a trifluoromethyl sulfonyl group | Does not have the benzoyl component |

| 4-(Trifluoromethyl)benzoic Acid | Contains a carboxylic acid group | Lacks the acyl chloride functionality |

| 4-(Chlorobenzoyl) Trifluoroacetate | Contains both chloro and trifluoroacetate groups | Different functional groups affecting reactivity |

The uniqueness of 4-(trifluoromethylsulfonyl)benzoyl chloride lies in its combination of both the trifluoromethyl and sulfonyl functionalities attached to a benzoyl structure, which enhances its reactivity and potential applications in synthetic chemistry compared to similar compounds.